molecular formula C13H18FNO5S B6246064 tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate CAS No. 2411263-08-4

tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate

Cat. No. B6246064
CAS RN: 2411263-08-4
M. Wt: 319.3
InChI Key:
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Description

Tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate (tBNM) is a type of carbamate ester, a chemical compound composed of a carbamate group and a methyl group. It is an important synthetic intermediate used in the synthesis of pharmaceuticals and other compounds. The synthesis of tBNM involves the reaction of tert-butyl alcohol and N-methyl carbamate with a fluorosulfonyloxy group. This reaction results in the formation of an ester bond between the two molecules.

Scientific Research Applications

TBNM has been used in a variety of research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of drug metabolism. In the synthesis of pharmaceuticals, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate is used as a starting material for the synthesis of various drugs. In enzyme inhibition studies, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate has been used to study the inhibition of enzymes such as cytochrome P450, which is important in drug metabolism. In drug metabolism studies, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate has been used to study the metabolism of drugs such as ibuprofen and naproxen.

Mechanism of Action

The mechanism of action of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate is not well understood. However, it is thought to involve the formation of an ester bond between the tert-butyl alcohol and N-methyl carbamate molecules. This ester bond is then broken down by the addition of a base, such as sodium hydroxide, to the reaction mixture. The resulting tert-butyl N-methylcarbamate ester can then react with a nucleophile, such as a sulfonamide, to form a tert-butyl N-methylcarbamate ester with a fluorosulfonyloxy group. This ester bond is then broken down by the addition of heat to the reaction mixture, resulting in the formation of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate are not well understood. However, it is thought to have an inhibitory effect on the activity of cytochrome P450, an important enzyme involved in drug metabolism. In addition, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate has been shown to have a protective effect against oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The main advantage of using tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate in laboratory experiments is that it is a relatively simple and inexpensive compound to synthesize. Additionally, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate is relatively stable and can be stored for long periods of time without degradation. However, there are some limitations to using tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate in laboratory experiments. For example, the synthesis of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate requires the use of a base, such as sodium hydroxide, which can be hazardous if not handled properly. Additionally, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate can be toxic if ingested, and care should be taken when handling the compound in the laboratory.

Future Directions

The potential future applications of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate are numerous. For example, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate could be used in the synthesis of new drugs, or in the development of new enzyme inhibitors. Additionally, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate could be used in the development of new antioxidants, or in the study of drug metabolism. Finally, tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate could be used in the study of the biochemical and physiological effects of drugs, or in the study of the mechanism of action of drugs.

Synthesis Methods

The synthesis of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate is a multi-step process. The first step involves the reaction of tert-butyl alcohol and N-methyl carbamate with a fluorosulfonyloxy group. This reaction results in the formation of an ester bond between the two molecules. The second step involves the addition of a base, such as sodium hydroxide, to the reaction mixture. This reaction results in the formation of a tert-butyl N-methylcarbamate ester. The third step involves the addition of a nucleophile, such as a sulfonamide, to the reaction mixture. This reaction results in the formation of a tert-butyl N-methylcarbamate ester with a fluorosulfonyloxy group. Finally, the reaction mixture is heated to a temperature of approximately 200°C to complete the synthesis of tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 2-(fluorosulfonyl)phenylmethanol in the presence of a base and a coupling agent.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "2-(fluorosulfonyl)phenylmethanol", "Base (e.g. triethylamine)", "Coupling agent (e.g. N,N'-dicyclohexylcarbodiimide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl N-methylcarbamate in a suitable solvent (e.g. dichloromethane) and add the base (e.g. triethylamine) to the solution.", "Step 2: Add the coupling agent (e.g. N,N'-dicyclohexylcarbodiimide) to the solution and stir for a few minutes.", "Step 3: Add 2-(fluorosulfonyl)phenylmethanol to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by column chromatography or recrystallization to obtain tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)-N-methylcarbamate as a white solid." ] }

CAS RN

2411263-08-4

Molecular Formula

C13H18FNO5S

Molecular Weight

319.3

Purity

95

Origin of Product

United States

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